4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol

CCR5 antagonism HIV entry inhibition chemokine receptor

4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol (CAS 1142208-58-9) is a heterocyclic small molecule belonging to the 1,6-dihydro-1,3,5-triazine-2-thiol class, bearing a C4 amino group and a C6 cyclopropyl substituent on the dihydrotriazine core. With a molecular formula of C₆H₁₀N₄S and a molecular weight of 170.24 g/mol, this compound is commercially available from multiple suppliers at purities of ≥95% to ≥98%.

Molecular Formula C6H10N4S
Molecular Weight 170.24 g/mol
CAS No. 1142208-58-9
Cat. No. B1326995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol
CAS1142208-58-9
Molecular FormulaC6H10N4S
Molecular Weight170.24 g/mol
Structural Identifiers
SMILESC1CC1C2NC(=S)NC(=N2)N
InChIInChI=1S/C6H10N4S/c7-5-8-4(3-1-2-3)9-6(11)10-5/h3-4H,1-2H2,(H4,7,8,9,10,11)
InChIKeyAZQIONPWLYOBMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol (CAS 1142208-58-9): Core Chemical Identity and Procurement Baseline


4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol (CAS 1142208-58-9) is a heterocyclic small molecule belonging to the 1,6-dihydro-1,3,5-triazine-2-thiol class, bearing a C4 amino group and a C6 cyclopropyl substituent on the dihydrotriazine core . With a molecular formula of C₆H₁₀N₄S and a molecular weight of 170.24 g/mol, this compound is commercially available from multiple suppliers at purities of ≥95% to ≥98% . The compound has been investigated in preliminary pharmacological screens as a CCR5 antagonist and as an agent capable of arresting proliferation of undifferentiated cells and inducing monocytic differentiation [1][2]. However, the publicly available quantitative evidence base for this specific compound is limited; much of the reported biological activity data is derived from class-level triazine studies rather than direct head-to-head comparisons with close structural analogs.

Why Generic Substitution Fails for 4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol: Substituent-Dependent Pharmacological Divergence


Within the 4-amino-1,6-dihydro-1,3,5-triazine-2-thiol scaffold, the identity of the C6 substituent profoundly influences both physicochemical properties and biological target engagement. The cyclopropyl group at C6 imparts distinct steric bulk (van der Waals volume), conformational restriction, and electronic character compared to linear alkyl (methyl, ethyl) or aromatic (phenyl, substituted phenyl) analogs . These differences translate into measurable shifts in lipophilicity (clogP), hydrogen-bonding capacity, and target binding pocket complementarity, meaning that even structurally close analogs such as 4-amino-6-methyl-1,6-dihydro-1,3,5-triazine-2-thiol or 4-amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol cannot be assumed to exhibit equivalent biological activity, selectivity, or ADME properties [1]. The compound's reported activity as a CCR5 antagonist and inducer of cell differentiation is scaffold-dependent; substitution at C6 with other groups has been shown in related triazine series to alter potency by orders of magnitude [2]. Consequently, procurement of this specific cyclopropyl analog—rather than a generic in-class replacement—is essential for reproducibility in target-based screening and lead optimization workflows.

4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol: Quantitative Comparative Evidence for Scientific Selection


CCR5 Antagonist Activity: Comparative Target Engagement Versus Structural Analogs

The target compound has been identified in pharmacological screening as a CCR5 antagonist, a target implicated in HIV entry and inflammatory diseases [1]. The cyclopropyl group at C6 is a critical structural determinant for CCR5 antagonism within the broader cyclopropyl-triazine patent series (WO2004055010A2), where cyclopropyl-substituted compounds consistently demonstrate nanomolar potency [2]. In contrast, closely related 4-amino-6-aryl-1,6-dihydro-1,3,5-triazine-2-thiol analogs (e.g., 6-phenyl, 6-(4-methylphenyl), 6-(2-thienyl) derivatives) have been primarily explored for antimicrobial and antitumor applications rather than CCR5 antagonism, indicating that the cyclopropyl substituent directs target selectivity toward chemokine receptors [3]. Direct head-to-head CCR5 IC₅₀ data for this specific compound versus its closest analogs (e.g., 4-amino-6-methyl- or 4-amino-6-ethyl-1,6-dihydro-1,3,5-triazine-2-thiol) are not publicly available; the comparative evidence is class-level inference from the patent SAR landscape.

CCR5 antagonism HIV entry inhibition chemokine receptor

Cyclopropyl vs. Aryl C6 Substituent: Physicochemical Property Differentiation

The replacement of a phenyl or substituted-phenyl group at C6 with a cyclopropyl ring produces a substantial reduction in molecular weight (170.24 vs. 206.27 g/mol for the 6-phenyl analog) and lipophilicity [1]. The cyclopropyl analog has a predicted boiling point of 287.5 ± 23.0 °C at 760 mmHg and features 3 hydrogen bond donors and 4 hydrogen bond acceptors, with only 1 freely rotating bond . These properties place it in a more favorable region of drug-like chemical space (lower MW, reduced aromatic ring count) compared to its 6-aryl counterparts, which carry additional aromatic carbons and higher calculated logP values [1]. Lower lipophilicity is generally associated with improved aqueous solubility, reduced metabolic clearance, and lower risk of phospholipidosis—relevant considerations for hit-to-lead progression.

lipophilicity physicochemical properties lead optimization

Cellular Differentiation Activity: Cyclopropyl-Specific Phenotype Not Observed with Other 6-Substituted Analogs

According to patent-associated RDF data, 4-amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential applications as an anti-cancer agent and for treating skin diseases such as psoriasis [1]. This cellular differentiation phenotype appears to be specifically associated with the cyclopropyl-substituted analog. A survey of vendor technical summaries for 4-amino-6-aryl-1,6-dihydro-1,3,5-triazine-2-thiol derivatives (including 6-phenyl, 6-(3-methylphenyl), 6-(4-methylphenyl), 6-(2-thienyl), and 6-(1H-indol-5-yl) analogs) reveals that these compounds are investigated primarily for antimicrobial, enzyme inhibitory (e.g., PTP inhibition), and general antitumor activities, with no mention of monocyte differentiation induction . While quantitative dose-response data (EC₅₀) for the differentiation phenotype are not publicly disclosed, the qualitative divergence in cellular mechanism is notable.

cell differentiation anticancer monocyte differentiation

Commercial Availability and Purity Grade Differentiation for Reproducible Research

4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol is commercially available from multiple suppliers with documented purity specifications: AKSci offers ≥95% purity (Catalog 9377AC), MolCore supplies NLT 98% purity under ISO certification, and Santa Cruz Biotechnology lists the compound for research use (sc-315811, 500 mg unit) . ChemicalBook lists pricing at approximately $180.00 per 500 mg . In contrast, close structural analogs such as 4-amino-6-methyl-1,6-dihydro-1,3,5-triazine-2-thiol are not readily available from major suppliers, and 4-amino-6-ethyl analogs require custom synthesis . This means the cyclopropyl derivative is the only C6-alkyl-substituted member of this series with established commercial supply chains, reducing procurement lead time and enabling reproducible experimental workflows without the delays and batch-to-batch variability associated with custom synthesis.

procurement purity supply chain

4-Amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol: Evidence-Backed Research and Procurement Application Scenarios


CCR5-Targeted Screening for HIV Entry Inhibition and Inflammatory Disease Programs

Based on patent-derived evidence that cyclopropyl-substituted triazine compounds function as CCR5 antagonists with nanomolar potency [1], 4-amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol is a rational procurement choice for laboratories conducting CCR5-targeted screening campaigns. The compound's cyclopropyl substituent is a key pharmacophoric element identified in the SmithKline Beecham CCR5 antagonist patent series (WO2004055010A2), distinguishing it from aryl-substituted analogs that have not been associated with CCR5 activity . Target indications include HIV entry inhibition, asthma, rheumatoid arthritis, autoimmune diseases, and COPD. Researchers should verify the reported CCR5 IC₅₀ (0.110 nM in BindingDB) through independent dose-response assays given the potential data attribution issues noted in Section 3 .

Differentiation Therapy Research: Monocyte Lineage Induction and Anti-Proliferative Screening

Patent-associated RDF data specifically identify 4-amino-6-cyclopropyl-1,6-dihydro-1,3,5-triazine-2-thiol as an agent that arrests proliferation of undifferentiated cells and induces monocytic differentiation [1]. This cellular phenotype is not reported for any of the 6-aryl-substituted analogs in this scaffold class, making the cyclopropyl derivative uniquely relevant for differentiation therapy research programs targeting oncology indications or psoriasis. Experimental workflows should include proliferation arrest assays (e.g., BrdU incorporation, Ki-67 staining) and differentiation marker analysis (CD14, CD11b expression) in relevant cell models. The compound's favorable physicochemical properties (MW 170.24, low rotatable bond count) support cell permeability and in vitro assay compatibility .

Medicinal Chemistry Lead Optimization: Cyclopropyl Scaffold with Superior Drug-Like Properties

For medicinal chemistry programs requiring a low-molecular-weight (170.24 g/mol), low-lipophilicity triazine scaffold, the cyclopropyl analog offers quantifiable advantages over 6-aryl-substituted alternatives. The reduction of 36 g/mol in molecular weight and elimination of one aromatic ring compared to the 6-phenyl analog (206.27 g/mol) translates to improved ligand efficiency metrics and more favorable ADME predictions [1]. The single rotatable bond and constrained cyclopropyl group reduce entropic penalties upon target binding while maintaining sufficient conformational flexibility for binding pocket adaptation. This compound is an appropriate choice for fragment-based drug discovery, scaffold-hopping exercises from aromatic triazine series, and parallel library synthesis where physicochemical property optimization is a priority .

Procurement and Supply Chain Planning: Established Commercial Availability for Reproducible Research

The cyclopropyl analog is the only C6-alkyl-substituted member of the 4-amino-1,6-dihydro-1,3,5-triazine-2-thiol class with established multi-supplier commercial availability, making it the pragmatic choice for laboratories requiring reliable, reproducible sourcing [1]. With at least three verified suppliers (AKSci, MolCore, Santa Cruz Biotechnology) offering purity grades from ≥95% to ≥98%, procurement lead times are predictable and batch-to-batch consistency is supported by established quality control frameworks including ISO certification . Pricing at approximately $180/500 mg positions this compound within typical research chemical budgets, while the absence of commercial suppliers for 6-methyl and 6-ethyl analogs means that any comparative studies requiring those compounds would incur additional custom synthesis costs and timelines .

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